5-(4-BROMOPHENYL)-3-METHYL-4-(THIOPHEN-2-YL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE
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Overview
Description
5-(4-BROMOPHENYL)-3-METHYL-4-(THIOPHEN-2-YL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a thienyl group, and a dihydropyrrolo[3,4-c]pyrazol core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-BROMOPHENYL)-3-METHYL-4-(THIOPHEN-2-YL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Core: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromophenyl boronic acid reacts with a halogenated pyrazole intermediate in the presence of a palladium catalyst.
Attachment of the Thienyl Group: The thienyl group is typically introduced through a similar coupling reaction, using a thienyl boronic acid and a halogenated intermediate.
Final Cyclization and Functionalization: The final step involves cyclization and functionalization to form the dihydropyrrolo[3,4-c]pyrazol core, often under specific conditions such as heating or using specific catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow chemistry techniques to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and pyrazole rings, leading to the formation of sulfoxides or sulfone derivatives.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group or other reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 5-(4-BROMOPHENYL)-3-METHYL-4-(THIOPHEN-2-YL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development in treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(4-BROMOPHENYL)-3-METHYL-4-(THIOPHEN-2-YL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)-3-methyl-4-(2-thienyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- 5-(4-fluorophenyl)-3-methyl-4-(2-thienyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- 5-(4-methylphenyl)-3-methyl-4-(2-thienyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Uniqueness
The uniqueness of 5-(4-BROMOPHENYL)-3-METHYL-4-(THIOPHEN-2-YL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromophenyl group, in particular, may enhance its reactivity and interaction with biological targets compared to its analogs with different substituents.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C16H12BrN3OS |
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Molecular Weight |
374.3 g/mol |
IUPAC Name |
5-(4-bromophenyl)-3-methyl-4-thiophen-2-yl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C16H12BrN3OS/c1-9-13-14(19-18-9)16(21)20(11-6-4-10(17)5-7-11)15(13)12-3-2-8-22-12/h2-8,15H,1H3,(H,18,19) |
InChI Key |
IHFACDUIWLZXIB-UHFFFAOYSA-N |
SMILES |
CC1=C2C(N(C(=O)C2=NN1)C3=CC=C(C=C3)Br)C4=CC=CS4 |
Canonical SMILES |
CC1=C2C(N(C(=O)C2=NN1)C3=CC=C(C=C3)Br)C4=CC=CS4 |
Origin of Product |
United States |
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